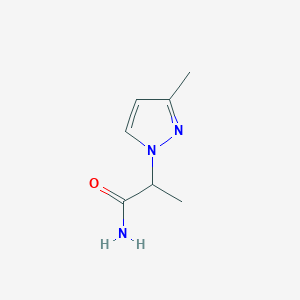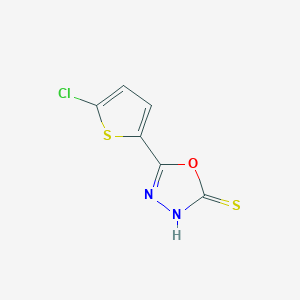
3'-Chloro-4'-fluoro-2-morpholinomethyl benzophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of morpholine and benzophenone derivatives has been a subject of interest due to their potential biological activities. For instance, a method for synthesizing 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate has been developed, which showed nanomolar inhibitory activity against hepatitis B virus . Similarly, a series of 4-benzyl-morpholine-2-carboxylic acid N'-[2-(4-benzoyl-phenoxy)-acetyl]-hydrazide derivatives were synthesized from (4-hydroxy-aryl)-aryl methanones, which were evaluated for anti-proliferative activity against various neoplastic cells . These syntheses often involve multi-step reaction sequences and are characterized by techniques such as NMR, FT-IR, and HRMS .
Molecular Structure Analysis
The molecular structures of these compounds are often elucidated using X-ray crystallography. For example, the compound synthesized in crystallizes in a monoclinic P21/c space group, with Hirshfeld surface analysis used to study intermolecular interactions. Similarly, the structure of (4-(6-fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone was confirmed by X-ray diffraction studies, revealing the presence of intra-molecular hydrogen bonds contributing to the molecule's stability . The crystal structures of enantiopure compounds such as 3,5-dimethyl-2-(3-fluorinephenyl)-2-morpholinol hydrochloride have also been determined, providing insights into their spatial configuration .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are varied and often complex. For instance, the synthesis of a polyheterocyclic compound involved a microwave-assisted one-pot process with a sequence of reactions including Ugi-Zhu/aza Diels-Alder cycloaddition/N-acylation/decarboxylation/dehydration . Another example is the one-pot synthesis of 4-chloro-4'-(chlorodifluoromethoxy)benzophenone, which involved a selective fluorination followed by a Friedel–Crafts reaction .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their molecular structures. The crystalline forms, space groups, and intermolecular interactions all play a role in determining these properties. For instance, the compound in is stabilized by hydrogen bonds, which can affect its solubility and stability. The synthesis of 2-(2-fluorophenyl)-3,5-dimethyl-2-morpholinol hydrochloride reported a high yield of 82.7%, indicating favorable reaction conditions and efficient synthesis .
Wissenschaftliche Forschungsanwendungen
1. Analysis of Intermolecular Interactions in Derivatives
A study synthesized and characterized derivatives of 1,2,4-triazole, including a fluoro derivative and a chloro derivative with morpholinomethyl components. These derivatives displayed various intermolecular interactions, providing insights into the nature of such interactions in similar compounds (Shukla, Mohan, Vishalakshi, & Chopra, 2014).
2. Development of Multipotent Agents for Alzheimer's Disease
Fluorinated benzophenone derivatives have been explored as potential agents against Alzheimer's disease. One study synthesized a library of 3-fluoro-4-hydroxy-analogues, identifying compounds with balanced micromolar potency against selected targets (Belluti et al., 2014).
3. Antimycobacterial Activity of Synthesized Compounds
Research on the antimycobacterial activity of synthesized fluorinated benzothiazolo imidazole compounds, incorporating fluorinated benzophenone, has shown promising results. This study highlights the potential use of these compounds in antimicrobial applications (Sathe, Jaychandran, Sreenivasa, & Jagtap, 2011).
4. Photophore Applications in Biochemistry and Material Science
Benzophenone photophores are extensively used in biochemistry and material science due to their unique photochemical properties. Their applications range from binding site mapping to bioconjugation and surface grafting (Dormán, Nakamura, Pulsipher, & Prestwich, 2016).
5. Photopolymerization Initiators
Benzophenone derivatives, including those with chloro and fluoro groups, have been utilized as photoinitiators in photopolymerization processes. Their structural properties significantly influence the kinetics of polymerization (Sun Meng-zhou, 2007).
Eigenschaften
IUPAC Name |
(3-chloro-4-fluorophenyl)-[2-(morpholin-4-ylmethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClFNO2/c19-16-11-13(5-6-17(16)20)18(22)15-4-2-1-3-14(15)12-21-7-9-23-10-8-21/h1-6,11H,7-10,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMTXDTUBJOJXRH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=CC=C2C(=O)C3=CC(=C(C=C3)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClFNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10643548 |
Source


|
| Record name | (3-Chloro-4-fluorophenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10643548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Chloro-4'-fluoro-2-morpholinomethyl benzophenone | |
CAS RN |
898750-68-0 |
Source


|
| Record name | Methanone, (3-chloro-4-fluorophenyl)[2-(4-morpholinylmethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898750-68-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Chloro-4-fluorophenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10643548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(chloromethyl)-1-ethylpyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B1327161.png)











